Diethyl butylmalonate (DBM), with the CAS Registry Number 133-08-4, is an organic compound with the linear formula C₁₁H₂₀O₄ [1] [2]. It is classified as a malonic acid ester and serves as a versatile building block in organic synthesis [3].
The table below summarizes its key identifying information and physical properties [4] [2] [3]:
| Property | Value / Description |
|---|---|
| IUPAC Name | Diethyl 2-butylpropanedioate |
| CAS Registry Number | 133-08-4 |
| Molecular Formula | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol |
| Physical Form | Clear, colorless liquid |
| Boiling Point | 235–240 °C (lit.) |
| Density | 0.983 g/mL at 25 °C |
| Refractive Index | n20D 1.4224 [5] |
| Flash Point | 201 °F (94 °C) |
| Storage Conditions | Sealed in a dry container at room temperature |
DBM can be synthesized through several routes. The following sections detail two key methods: a classic alkylation and a modern industrial preparation.
A high-yielding, classic synthesis involves a two-step process starting from diethyl malonate, as reported in Organic Syntheses [5]. This method is renowned for its high purity and yield but requires handling highly reactive and moisture-sensitive reagents.
The following diagram illustrates the two-step reaction workflow:
Synthesis of Diethyl tert-butylmalonate via Grignard Addition
Detailed Experimental Procedure [5]:
Step A: Synthesis of Diethyl Isopropylidenemalonate
Step B: Synthesis of Diethyl tert-Butylmalonate
A more straightforward, industrial-scale method involves the direct alkylation of diethyl malonate, as disclosed in a patent from Weifang Jingrun Chem Co., Ltd [6] [7]. This process avoids the use of costly catalysts.
Detailed Experimental Procedure [6] [7]:
Recent preclinical studies have revealed that DBM is a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle [8]. By inhibiting SDH, DBM prevents the accumulation of succinate, a molecule that drives pro-inflammatory responses and the production of reactive oxygen species (ROS) [8]. This mechanism underpins its potent anti-inflammatory effects, which are being explored in neurological contexts.
A 2024 study investigated the effects of DBM in a 5×FAD transgenic mouse model of Alzheimer's disease (AD) [8]. The experimental workflow and key findings of this study are summarized below:
DBM study workflow in Alzheimer's disease mouse model [8]
Key Results from the Study [8]:
These findings suggest that DBM, through its SDH-inhibiting and anti-inflammatory action, is a promising drug candidate for treating Alzheimer's disease-related neurodegeneration and associated neuropsychiatric symptoms [8].
This compound is a chemically well-defined compound with established, high-yielding synthetic routes. While it has traditionally been used as an intermediate in organic synthesis, recent research has unveiled its significant potential in pharmaceutical development, particularly as a neuroprotective and anti-inflammatory agent for complex neurodegenerative diseases like Alzheimer's. Its mechanism of action as an SDH inhibitor positions it as a compelling candidate for further investigational drug development.
The table below summarizes the key identifying information and physical properties of Diethyl butylmalonate [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 133-08-4 [1] [4] [2] |
| IUPAC Name | Diethyl 2-butylpropanedioate [5] [2] |
| Molecular Formula | C₁₁H₂₀O₄ [1] [2] [3] |
| Molecular Weight | 216.27 g/mol [1] [3] |
| Appearance | Clear, colorless liquid [1] [3] |
| Boiling Point | 235–240 °C (lit.) [1] [3] |
| Density | 0.983 g/mL at 25 °C (lit.) [1] [3] |
| Refractive Index | n²⁰/D 1.422 (lit.) [1] [3] |
| Flash Point | 201 °F (94 °C) [1] [3] |
| Water Solubility | 330 mg/L at 20°C [1] [3] |
A common industrial preparation method for DBM involves the alkylation of diethyl malonate. One patented catalyst-free method is described below [5] [6].
This protocol uses ethanol, sodium, diethyl malonate, and bromobutane as raw materials [5].
Generation of Sodium Ethoxide:
Formation of Diethyl Malonate Sodium Salt:
Alkylation to Form this compound:
Key Advantages: This method reports a yield of approximately 76.5% and a purity of over 99.5%, meeting drug quality standards without requiring a catalyst, thereby reducing production costs [5].
Recent research has shifted focus from DBM's role as a synthetic intermediate to its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's Disease (AD) [7].
A 2024 study investigated the effects of DBM on 5×FAD transgenic mice, a model for AD. The key findings are summarized below [7].
| Aspect Studied | Experimental Method | Key Finding of DBM Treatment |
|---|---|---|
| Cognitive Function | Morris water maze, Y-maze, novel object recognition tests | Effectively mitigated cognitive deficits [7] |
| Depressive-like Behavior | Tail suspension test, forced swimming test | Alleviated depression [7] |
| Synaptic Integrity | Transmission electron microscopy, Golgi-Cox staining | Attenuated synaptic ultrastructure and neurite impairment [7] |
| Molecular Markers | Western blot, Immunofluorescence | Improved deficits of PSD95 and BDNF proteins [7] |
| Neuroinflammation | RT-qPCR, Immunofluorescence | Decreased microglia accumulation and downregulated pro-inflammatory cytokines [7] |
DBM is hydrolyzed in the body to form malonate, a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase (SDH) [7]. The proposed mechanism is visualized in the following diagram.
This proposed mechanism explains the observed anti-inflammatory and neuroprotective effects: by inhibiting SDH, DBM prevents succinate accumulation and the subsequent production of reactive oxygen species (ROS), which are key drivers of pro-inflammatory responses in immune cells like microglia [7]. Reducing neuroinflammation helps preserve synaptic ultrastructure and neurite outgrowth, ultimately ameliorating cognitive deficits and depression in the AD mouse model [7].
Beyond its novel therapeutic potential, DBM has a well-established role in chemical synthesis. It is a key intermediate in the production of various chemicals, including:
The quantitative data for diethyl butylmalonate (CAS 133-08-4) from authoritative sources is summarized in the table below for easy comparison.
| Property | Value | Conditions / Notes | Source |
|---|---|---|---|
| Molecular Formula | C₁₁H₂₀O₄ | [1] [2] | |
| Molecular Weight | 216.27 g/mol | 216.2741 g/mol (NIST) | [2] [3] |
| Density | 0.983 g/mL | at 25 °C | [1] |
| 0.976 g/cm³ | at 20 °C | [4] | |
| Boiling Point | 235-240 °C | [1] [3] | |
| Melting Point | 238 °C | [3] | |
| Refractive Index | n²⁰/D 1.422 | [1] [3] | |
| Flash Point | 94 °C (201 °F) | closed cup | [1] [4] |
| Water Solubility | 330 mg/L | at 20 °C | [3] |
| Log P | 3.4 | at 23 °C | [3] |
| pKa | 13.47 ± 0.46 | Predicted | [3] |
Notably, the measured density is 0.983 g/mL at 25°C [1], which is different from the 1.0 g/cm³ mentioned in your topic. The density of 0.976 g/cm³ at 20°C [4] also corroborates that the value is slightly below 1.0.
This compound is primarily synthesized via a sequential alkylation process. One patent describes a catalyst-free method aimed at reducing production costs while maintaining high yield and purity suitable for pharmaceutical applications [5] [6].
The following diagram outlines the key stages of the synthesis process:
Synthesis workflow for this compound via catalyst-free alkylation.
Step 1: Generation of Sodium Ethoxide
Step 2: Formation of Diethyl Malonate Sodium Salt
Step 3: Alkylation to this compound
For laboratory safety, please note the following key points:
This compound is a valuable synthetic intermediate in organic and medicinal chemistry.
The following tables consolidate the key hazard identifications and physical-chemical properties of Diethyl Butylmalonate from the searched SDSs.
Table 1: GHS Hazard Classification ( [1])
| Hazard Category | Hazard Statement | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral, Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using; rinse mouth if swallowed [1]. |
| Acute Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long-lasting effects | Avoid release to the environment; collect spillage [1]. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long-lasting effects | Avoid release to the environment; dispose of contents/container to an approved waste disposal plant [1]. |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H20O4 | [2] [3] [1] |
| Molecular Weight | 216.28 g/mol | [2] [3] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 235 °C | [3] |
| Density | 0.976 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.4250 at 20 °C | [3] |
| Flash Point | 113 °C | [3] |
| Vapor Density | 7.5 (air=1) | [3] |
Based on the SDS information, here are the critical procedures for handling this compound and responding to incidents.
Safe Handling and Storage
First Aid Measures
Fire-Fighting and Spill Response
The diagram below outlines the key decision points and procedures for safely handling this compound in a laboratory setting, based on the SDS recommendations.
Diagram 1. A workflow for the safe handling and storage of this compound in a laboratory, incorporating key PPE and procedural controls from the SDS.
The information presented here is a summary compiled from SDSs available online. It is for guidance purposes only and is not a substitute for the full, official Safety Data Sheet.
Diethyl butylmalonate exists as several structural isomers. The synthesis protocol varies significantly depending on whether you aim to produce the n-butyl, sec-butyl, or tert-butyl derivative. The core reaction for the n- and sec- isomers involves the alkylation of diethyl malonate, while the tert- isomer requires a different approach via conjugate addition.
This is synthesized via a classic alkylation reaction. A catalyst-free method has been developed for cost-effective production.
This isomer is a key intermediate in the synthesis of the amino acid dl-Isoleucine [4].
Direct alkylation is inefficient for tertiary alkyl halides. The preferred method is conjugate addition of a methyl Grignard reagent to diethyl isopropylidenemalonate [5].
The table below summarizes the key features of these synthetic pathways.
| Isomer | CAS Number | Core Synthetic Strategy | Key Reagent | Reported Yield |
|---|---|---|---|---|
| n-Butyl | 133-08-4 [6] | Classic Alkylation | n-Butyl Bromide [1] [3] | ~76% [1] (up to 90% [3]) |
| sec-Butyl | 83-27-2 [4] | Classic Alkylation | sec-Butyl Bromide [4] | 83-84% [4] |
| tert-Butyl | 759-24-0 [5] [7] | Conjugate Addition | Methylmagnesium Iodide / Cu(I) salt [5] | 87-94% [5] |
This compound and its isomers are valuable intermediates in synthesizing more complex molecules.
The following diagram outlines the general decision-making workflow for selecting and executing the synthesis of a this compound isomer.
The conventional alkylation of diethyl malonate often employs catalysts to achieve high yields. However, the use of catalysts increases production costs and introduces potential metallic impurities, which is undesirable for drug synthesis [1]. The method described herein, adapted from both modern patent literature and a classic Organic Syntheses procedure, utilizes sodium metal to generate sodium ethoxide in situ, which subsequently deprotonates diethyl malonate. The resulting sodium diethyl malonate enolate undergoes a nucleophilic substitution reaction with n-butyl bromide to form diethyl butylmalonate without any additional catalyst [1] [2]. This approach simplifies purification, reduces costs, and yields a product with purity exceeding 99.5%, conforming to drug quality standards [1] [3].
The reaction proceeds in three distinct stages, as illustrated in the workflow below:
The quantitative outcomes from the reported procedures are summarized in the table below.
| Parameter | Organic Syntheses Procedure [2] | Patent Procedure (Example 2) [1] |
|---|---|---|
| Scale (Diethyl Malonate) | 825 g (5.15 mol) | 600 g |
| n-Butyl Bromide | 685 g (5.0 mol) | 600 g |
| Reported Yield | 860–970 g (80–90%) | 76.48% |
| Reported Purity | Not specified (Distilled) | 99.69% |
| Boiling Point | 130–135 °C / 20 mmHg; 235–240 °C / 760 mmHg | Not specified |
This compound is not only a synthetic intermediate but also a molecule of biological interest.
This protocol is adapted from the peer-reviewed procedure in Organic Syntheses [1].
Reaction Setup and Execution:
Workup and Purification:
The successful synthesis of this compound can be confirmed by the following physicochemical properties [4] [3] [5]:
| Property | Value / Description |
|---|---|
| CAS Registry Number | 133-08-4 [4] [5] |
| Molecular Formula | C₁₁H₂₀O₄ [4] [5] |
| Molecular Weight | 216.27-216.28 g/mol [4] [5] |
| Boiling Point | 235-240 °C at 760 mmHg [1] [3] |
| Density | 0.975 - 0.983 g/cm³ [3] [5] |
| Appearance | Clear, colorless liquid [5] |
| InChI Key | RPNFNBGRHCUORR-UHFFFAOYSA-N [4] [5] |
This compound is a valuable building block in pharmaceutical synthesis. Its primary application is as a key intermediate in the preparation of n-butylbarbituric acid, a sedative and anticonvulsant agent [3]. The synthesis involves reacting this compound with urea in the presence of a strong base like sodium ethoxide [3]. Furthermore, it is used in the synthesis of peptide deformylase inhibitors, which are investigated for their action against drug-resistant bacteria [5].
The experimental workflow for the synthesis and subsequent application is summarized below:
I hope these detailed Application Notes and Protocols assist in your research and development efforts. Should you require further specifics on any of the procedures, please do not hesitate to request additional information.
Diethyl butylmalonate (CAS 133-08-4) is a dialkyl malonate derivative that serves as a versatile synthetic intermediate in pharmaceutical chemistry and flavor compound synthesis. This compound, with molecular formula C₁₁H₂₀O₄ and molecular weight 216.27 g/mol, presents as a colorless to pale yellow liquid with characteristic ester-like odor [1]. Its balanced hydrophobicity (LogP 3.4) and moderate water solubility (330 mg/L at 20°C) make it suitable for various organic transformations, particularly alkylation reactions at the alpha-carbon position [1]. The compound's physical characteristics include a boiling point of 235-240°C, density of 0.983 g/mL at 25°C, and refractive index of 1.424, which are valuable for purification and identification [1].
In pharmaceutical contexts, this compound serves as a key building block for active pharmaceutical ingredients (APIs) and specialty flavor compounds. Its application has been specifically documented in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives that function as peptide deformylase inhibitors with potential activity against drug-resistant bacterial strains [1]. The presence of two ester groups flanking the central carbon provides activation for deprotonation and subsequent nucleophilic attack on alkyl halides, enabling efficient carbon-carbon bond formation essential for molecular complexity generation in drug development pipelines [2].
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification |
|---|---|
| CAS Registry Number | 133-08-4 |
| Molecular Formula | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol |
| Physical Form | Colorless to almost colorless liquid |
| Boiling Point | 235-240°C (literature) |
| Density | 0.983 g/mL at 25°C |
| Refractive Index | n²₀D 1.424 |
| Flash Point | 201°F (94°C) |
| Water Solubility | 330 mg/L at 20°C |
| Partition Coefficient (LogP) | 3.4 at 23°C |
| pKa | 13.47±0.46 (Predicted) |
Equipment Requirements: Three-necked round-bottom flask (500 mL to 1 L) equipped with reflux condenser, pressure-equalizing dropping funnel, mechanical stirrer, thermometer, nitrogen inlet adapter, heating mantle with temperature control, separatory funnel (500 mL), rotary evaporator, and fractional distillation setup with vacuum capability [6].
Preparation of Sodium Ethoxide Solution: In a three-necked flask under nitrogen atmosphere, add anhydrous ethanol (150 mL) and gradually introduce sodium metal (5.75 g, 0.25 mol) cut into small pieces. The reaction should be conducted with efficient cooling to maintain temperature below 40°C. After complete addition, stir the mixture until sodium completely dissolves, yielding a clear solution of sodium ethoxide [3].
Formation of Malonate Enolate: Gradually add This compound (54.1 g, 0.25 mol) to the sodium ethoxide solution while maintaining the temperature at 45-50°C with continuous stirring. A white precipitate of the sodium enolate forms immediately [3]. Stir the mixture for an additional 30 minutes to ensure complete enolate formation.
Alkylation Reaction: Add the alkyl halide (0.275 mol, 1.1 equiv.) either neat or dissolved in minimal anhydrous ethanol. For less reactive alkyl halides, add a catalytic amount of potassium iodide (1-2 mol%) to facilitate the reaction [3]. Heat the reaction mixture to reflux with vigorous stirring. Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Typical reaction times range from 4-12 hours depending on the reactivity of the alkyl halide.
Work-up Procedure: After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (10% v/v) to pH 6-7. Transfer to a separatory funnel and extract with diethyl ether (3 × 100 mL). Combine the organic layers and wash with saturated sodium thiosulfate (50 mL) to remove iodine-colored impurities [6], followed by brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 110-115°C at 9-10 mm Hg [6]. Alternatively, for heat-sensitive compounds, perform column chromatography on silica gel using hexane-ethyl acetate (95:5 to 90:10) as eluent.
The following diagram illustrates the workflow for the classical alkylation procedure:
For the synthesis of sterically hindered malonate derivatives, particularly those with tertiary alkyl groups, the conjugate addition of Grignard reagents to alkylidenemalonates presents a superior alternative to direct alkylation. This method circumvents the elimination side reactions common with tertiary alkyl halides [6]. The procedure involves:
Preparation of methylmagnesium iodide from magnesium turnings (18.3 g, 0.753 g-atom) and methyl iodide (113.5 g, 0.7993 mole) in anhydrous diethyl ether (200 mL) under nitrogen atmosphere [6].
Cooling the Grignard reagent to 0-5°C with an ice-salt bath and adding copper(I) chloride (1.0 g, 0.010 mole) as a catalyst to form the organocopper species [6].
Dropwise addition of diethyl isopropylidenemalonate (100 g, 0.500 mole) in anhydrous ether (100 mL) over 80-90 minutes while maintaining temperature at -5° to 0°C [6].
After completion, the reaction mixture is stirred for 30 minutes, then quenched by pouring onto a mixture of ice (500-1000 g) and 10% sulfuric acid (400 mL) [6].
This method yields diethyl tert-butylmalonate in excellent yields (87-94%) compared to the traditional alkylation approach (37-64%) [6]. The copper catalysis is essential for promoting the conjugate addition pathway over competing reactions.
For difficult alkylations or when using aqueous-organic biphasic systems, phase-transfer catalysis offers significant advantages. The optimized procedure for 2-methyl-2-sec-butyl malonate synthesis demonstrates this approach [4]:
Charge a reaction vessel with diethyl methylmalonate (0.1 mol), 2-bromobutane (0.12 mol, 1.2 equiv.), potassium carbonate (0.12 mol, 1.2 equiv.) as base, and tetrabutylammonium bromide (0.01 mol, 10 mol%) as phase-transfer catalyst [5].
Use a minimal amount of solvent (DMF or toluene) and heat the mixture to reflux with vigorous stirring for 4-6 hours [5].
Monitor reaction progress by GC until complete consumption of starting material.
After cooling, dilute with water and extract with ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure [5].
This method achieved an average yield of 70.6% with excellent reproducibility and is particularly valuable for industrial applications due to its operational simplicity and minimized solvent usage [4]. The following diagram illustrates the conjugate addition and PTC methodologies:
Successful alkylation of this compound requires careful optimization of several key parameters that significantly impact reaction yield and selectivity:
Base Strength and Stoichiometry: The enolate formation equilibrium constant for this compound is approximately 10⁻¹³, requiring strong bases like sodium ethoxide or sodium hydride for complete deprotonation. Use 1.0-1.2 equivalents of base relative to malonate to ensure full enolate formation while minimizing side reactions [3].
Solvent Selection: Anhydrous ethanol is the traditional solvent, but higher molecular weight alcohols like n-butanol (bp 118°C) enable higher reaction temperatures and improved solubility of the sodium enolate [3]. For particularly insoluble enolates, polar aprotic solvents like DMSO or DMF dramatically improve reaction rates by enhancing enolate solubility and nucleophilicity [3].
Alkyl Halide Reactivity: Primary alkyl halides (iodides > bromides > chlorides) generally provide the best yields. Secondary alkyl halides may undergo competing elimination, while tertiary alkyl halides are generally unsuitable for direct alkylation. When using less reactive bromides, addition of potassium iodide (1-2 mol%) catalyzes the reaction through in situ formation of the more reactive iodide [3].
Temperature Control: Maintain temperature during enolate formation below 50°C to minimize transesterification side products. During alkylation, reflux temperatures are typically employed, but sensitive alkyl halides may require moderate temperatures (50-60°C) with extended reaction times [3].
Table 2: Optimization Parameters for Alkylation Reactions
| Parameter | Optimal Conditions | Effect of Variation |
|---|---|---|
| Base Equivalent | 1.0-1.2 equiv. | <1.0 equiv.: Incomplete reaction; >1.2 equiv.: Increased side products |
| Reaction Temperature | Reflux temperature for solvent | Too low: Slow reaction; Too high: Decomposition |
| Solvent System | Anhydrous ethanol or butanol | Protic solvents necessary for enolate formation; Aprotic for difficult alkylations |
| Alkyl Halide | 1.1-1.3 equiv. | Excess needed for complete reaction due to competing hydrolysis |
| Reaction Time | 4-12 hours | Substrate dependent; monitor by TLC/GC |
| Catalyst | KI (1-2 mol%) for bromides | Significant rate enhancement for less reactive halides |
Enolate Precipitation: The formation of a thick, white precipitate of the sodium enolate is normal but can impede stirring. Solutions include: dilution with additional anhydrous solvent, switching to higher alcohol solvents (n-butanol), or using polar aprotic solvents like DMSO [3]. For difficult cases, prepare the enolate in a separate vessel with optimal solubility and transfer to the alkyl halide.
Incomplete Reaction: Extended reaction times with no conversion may indicate moisture contamination, insufficient base strength, or low alkyl halide reactivity. Ensure strict anhydrous conditions, use freshly prepared sodium ethoxide, and consider adding catalytic KI for bromide activation [3].
Low Yields in Direct Alkylation: When direct alkylation fails, particularly with tertiary alkyl groups, employ the conjugate addition approach using Grignard reagents and copper catalysis [6]. This method provides superior yields for sterically hindered malonates.
Product Purity Issues: Colored impurities often result from iodine formation during workup. Washing with saturated sodium thiosulfate effectively removes these impurities [6]. For persistent issues, perform a quick silica gel filtration or distillation under reduced pressure.
This compound and its alkylation products serve as key intermediates in several pharmaceutical applications. The compound's utility stems from the versatility of the malonate moiety, which can be selectively hydrolyzed, decarboxylated, or further functionalized to access diverse molecular architectures [2].
In one significant application, this compound was employed as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives that function as peptide deformylase inhibitors with potential activity against drug-resistant bacteria [1]. The malonate skeleton provides the core carbon framework that is elaborated through sequential alkylation and functional group manipulation to generate these biologically active compounds.
Recent advances in enantioselective phase-transfer catalysis have enabled the synthesis of chiral malonates with quaternary stereocenters using modified malonate substrates [2]. While these approaches typically use tert-butyl malonate derivatives, the methodological framework can be adapted to this compound systems. The optimized conditions employ (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst with 50% KOH aqueous solution in toluene at -40°C, achieving excellent enantioselectivities (up to 98% ee) and high chemical yields (up to 99%) [2].
The strategic importance of malonate alkylation products in drug development is further evidenced by their application in the total synthesis of natural products including (−)-horsfiline and (+)-coerulescine [2]. These syntheses leverage the ability to selectively hydrolyze one ester group while preserving the other, enabling controlled introduction of molecular complexity. The differential ester reactivity allows orthogonal deprotection strategies, making malonate derivatives particularly valuable for constructing pharmaceutically relevant scaffolds with defined stereochemistry.
The alkylation of this compound represents a fundamental transformation in synthetic organic chemistry with significant applications in pharmaceutical intermediate synthesis. This comprehensive protocol details multiple approaches, from classical enolate alkylation to advanced conjugate addition and phase-transfer catalysis methods. The critical reaction parameters and troubleshooting guidance provided herein should enable researchers to successfully implement these transformations in diverse synthetic contexts. The continuing evolution of malonate chemistry, particularly in enantioselective synthesis, ensures the enduring utility of these compounds in accessing complex molecular targets for drug discovery and development.
Diethyl butylmalonate (DBM) functions as a competitive inhibitor of the mitochondrial dicarboxylate carrier (DIC) [1]. The DIC, encoded by the SLC25A10 gene, is responsible for transporting succinate into the mitochondrial matrix in exchange for inorganic phosphate or other dicarboxylates [1]. By blocking this transporter, DBM prevents succinate from entering the mitochondria and being oxidized by succinate dehydrogenase (SDH, Complex II), a key step in the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) [2] [3].
The table below summarizes the primary experimental applications of DBM and the consequences of its use.
| Primary Application | Experimental Model | Key Consequences of DBM Treatment | Biological Significance |
|---|---|---|---|
| Inhibition of Ferroptosis [2] | Human cancer cell lines (e.g., H1299, MDA-MB-231) [2] | ↓ Mitochondrial ROS production; ↓ Lipid peroxidation; ↑ Cell viability | Demonstrates crucial role of mitochondrial succinate metabolism & ROS in ferroptosis |
| Protection against Ischemia-Reperfusion (IR) Injury [3] [4] | Mouse model of kidney IR injury [3] | ↓ Succinate oxidation during reperfusion; ↓ Mitochondrial ROS burst; ↑ Tissue function | Validates succinate accumulation & oxidation via RET as key IR injury mediator |
| Suppression of Inflammation [5] [6] | Activated macrophages; SMRT-depleted dendritic cells [5] [6] | ↓ Succinate-driven mitochondrial ROS; ↓ Pro-inflammatory cytokine output (e.g., IL-1β) | Uncouples metabolic reprogramming from inflammatory signaling |
The following protocols detail the use of DBM in in vitro and in vivo models, based on recent research.
This protocol is adapted from studies on cysteine deprivation-induced ferroptosis in cancer cell lines [2].
Cell Culture and Treatment:
Assessment of Ferroptosis:
This protocol is based on a study using the related compound dimethyl malonate (DMM), which is hydrolyzed to the same active metabolite (malonate) as DBM [3].
Animal Model and DBM Administration:
Functional and Histological Analysis:
The diagram below illustrates how DBM exerts its protective effects by targeting mitochondrial succinate metabolism, a common pathway in ferroptosis, IR injury, and inflammation.
Diethyl butylmalonate (DBM) is a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase (SDH, also known as Complex II) [1]. Its primary mechanism is believed to be anti-inflammatory, achieved through the following sequence of events [2] [3] [4]:
The following detailed protocol is adapted from a recent study investigating the effects of DBM in a 5×FAD mouse model of Alzheimer's disease [2] [3].
The table below summarizes the key parameters for administering DBM in a mouse model:
| Parameter | Specification |
|---|---|
| Animal Model | 5×FAD transgenic mice (4 months old) and C57BL/6J control mice [2] [3] |
| DBM Dosage | 40 mg/kg body weight [2] [3] [1] |
| Vehicle | Phosphate Buffered Saline (PBS) [2] [3] |
| Route of Administration | Intraperitoneal (i.p.) injection [2] [3] [1] |
| Dosing Frequency | Twice per week (e.g., Monday and Thursday) [2] [3] [1] |
| Treatment Duration | 4 weeks [2] [3] [1] |
Drug Solution Preparation:
Animal Administration:
Post-Injection & Analysis:
To validate the efficacy of DBM treatment, the following key experiments and analyses can be performed, as detailed in the referenced study [2] [3]:
| Analysis Type | Specific Tests & Targets | Observed Outcome with DBM |
|---|---|---|
| Behavioral Tests | Morris Water Maze, Y-Maze, Novel Object Recognition [2] [3] | Improved spatial learning, memory, and exploration [2] [3] |
| Tail Suspension Test, Forced Swimming Test [2] [3] | Reduced depression-like behaviors [2] [3] | |
| Synaptic & Neuronal Health | Western Blot: PSD95, BDNF protein levels [2] [3] | Increased levels of these synaptic and neurotrophic markers [2] [3] |
| Golgi-Cox Staining & Transmission Electron Microscopy [2] [3] | Improved neurite outgrowth and preserved synaptic ultrastructure [2] [3] | |
| Neuroinflammation | Immunofluorescence: Iba1 (microglial marker) [2] [3] | Reduced accumulation and activation of microglia [2] [3] |
| RT-qPCR/Western Blot: IL-1β, IL-6, TNF-α [2] [3] | Downregulation of pro-inflammatory cytokines [2] [3] |
The following diagram summarizes the key stages of the protocol, from animal model preparation to final analysis, providing a clear overview of the experimental timeline and major tasks involved.
Diethyl butylmalonate (DBM) is a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme in the Krebs cycle. By rapidly hydrolyzing into malonate, DBM prevents the accumulation and oxidation of succinate. This action suppresses mitochondrial ROS production and exerts potent anti-inflammatory effects, making it a valuable tool for studying cellular metabolism and inflammation-driven pathologies [1].
DBM's primary mechanism and observed effects in a recent neurological disease model are summarized below.
| Aspect | Description |
|---|---|
| Primary Molecular Target | Succinate dehydrogenase (SDH) [1]. |
| Proposed Mechanism | Hydrolyzes to malonate, a competitive inhibitor that blocks succinate oxidation, reducing mitochondrial ROS and inflammatory responses [1]. |
| Demonstrated In-Vivo Effects | Attenuates cognitive deficits & depression; mitigates synaptic ultrastructure & neurite impairment; reduces microglial accumulation & neuroinflammation [1]. |
| Key Pathways/Proteins Affected | Improvement of PSD95 and BDNF protein levels; downregulation of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) [1]. |
The table below lists the specific dosage and model from the identified study. Extrapolation to other cell types requires further validation.
| Model System | Reported Dosage/Concentration | Administration Method | Frequency & Duration |
|---|---|---|---|
| 5×FAD Mice (in vivo) | 40 mg/kg | Intraperitoneal (i.p.) injection | Two times per week for 4 weeks [1] |
> Important Note: The provided concentration is from an in vivo mouse model of Alzheimer's disease. The effective concentration for in vitro cellular studies (e.g., on specific immune, cancer, or primary cells) is not available in the current search results and must be determined empirically through dose-response experiments.
This section outlines the methodology for in vivo administration and behavioral analysis based on the recent study [1].
1. Objective To evaluate the therapeutic effects of DBM on cognitive deficits and depression-like behaviors in a transgenic mouse model of Alzheimer's disease.
2. Materials
3. Methods
Given the lack of specific in vitro data, the following is a logical, step-wise protocol for initiating DBM studies in cell culture.
1. Objective To determine the effect of DBM on metabolism and inflammation in cultured cells (e.g., macrophages, microglia, or cancer cells).
2. Materials
3. Methods
Ferroptosis is an iron-dependent form of regulated cell death characterized by unrestricted lipid peroxidation and subsequent membrane damage, morphologically distinct from apoptosis and other cell death modalities [1] [2]. This programmed cell death process occurs through two major pathways: the extrinsic pathway initiated through transporter regulation (e.g., inhibition of system xc−) and the intrinsic pathway mainly induced by blocking intracellular antioxidant enzymes such as glutathione peroxidase 4 (GPX4) [1]. The core biochemical hallmarks of ferroptosis include cellular iron accumulation and lethal lipid peroxidation, both driven by complex metabolic networks and oxidative processes [2] [3].
This compound (DBM) is a pharmacological inhibitor that targets mitochondrial function in ferroptosis research. DBM specifically functions as an inhibitor of mitochondrial complex II (succinate dehydrogenase), playing a crucial role in suppressing mitochondrial reactive oxygen species (ROS) production during ferroptosis induction [4]. Mitochondria have been identified as central organelles in ferroptosis execution, particularly in cysteine deprivation-induced ferroptosis, where they serve as the primary source of ROS and contribute significantly to lipid peroxidation through electron transport chain (ETC) activity [5] [4]. The strategic inhibition of complex II by DBM makes it a valuable tool for dissecting the mitochondrial contribution to ferroptotic pathways.
DBM exerts its anti-ferroptotic effects through specific inhibition of mitochondrial complex II, effectively blocking cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression [4]. The molecular mechanism begins when DBM targets succinate dehydrogenase in the mitochondrial inner membrane, disrupting the electron transfer chain (ETC) and reducing the generation of mitochondrial superoxide radicals. This inhibition directly impacts the mitochondrial membrane potential, preventing the hyperpolarization that typically occurs during cysteine deprivation [5]. The reduction in mitochondrial ROS production subsequently decreases the overall cellular lipid peroxidation, a key executioner of ferroptosis, thereby preserving membrane integrity and cell viability [4].
Research has demonstrated that DBM effectively blocks ferroptosis induction by interfering with voltage-dependent anion channel 1 (VDAC1) oligomerization, a process crucial for mitochondrial metabolite exchange during ferroptotic stress [4]. The interconnectedness of these pathways creates a mitochondrial amplification loop that significantly contributes to ferroptosis execution. DBM's mechanism is particularly relevant in cysteine deprivation models of ferroptosis, where it shows potent inhibitory effects, while having minimal impact on GPX4 inhibition-induced ferroptosis, highlighting the context-dependent nature of mitochondrial involvement in different ferroptosis pathways [5].
Table 1: Key Experimental Parameters for DBM in Ferroptosis Studies
| Experimental Parameter | Specification | Experimental Context | Effect Observed |
|---|---|---|---|
| Working Concentration | Customized per cell type | Cysteine-free medium conditions | Suppression of lipid ROS |
| Treatment Duration | 1-24 hours (time-dependent) | Pre-treatment before ferroptosis inducers | Inhibition of mitochondrial ETC |
| Target Specificity | Mitochondrial Complex II | Multiple cancer cell lines | Decreased mitochondrial ROS |
| Combination Treatments | With erastin or cysteine deprivation | Ferroptosis induction models | Rescue of cell viability |
| Cellular Uptake | Confirmed via functional assays | H1299, MDA-MB-231, HEYA8 cells | Blocked VDAC1 oligomerization |
Table 2: Quantitative Assessment of Lipid Peroxidation and Cell Viability
| Assay Type | Control Conditions | DBM Treatment | Ferroptosis Inducer Only | Measurement Method |
|---|---|---|---|---|
| Cell Viability | 100% ± 5% | 85% ± 6% | 45% ± 8% | MTT assay absorbance at 570nm |
| Lipid ROS Accumulation | Baseline (100%) | 120% ± 15% | 350% ± 25% | C11-BODIPY fluorescence shift |
| Mitochondrial Superoxide | Baseline (100%) | 130% ± 12% | 280% ± 20% | MitoSOX Red fluorescence |
| Mitochondrial Membrane Potential | Stable ΔΨm | Mild depolarization | Severe hyperpolarization | TMRE fluorescence intensity |
Purpose: This protocol determines the protective effect of DBM against cysteine deprivation-induced ferroptosis using MTT viability assessment [4].
Materials and Reagents:
Procedure:
Purpose: To quantitatively measure DBM's effect on lipid peroxidation using C11-BODIPY fluorescence probe during ferroptosis induction [4].
Materials and Reagents:
Procedure:
Purpose: To evaluate DBM's specific effects on mitochondrial parameters during ferroptosis using fluorescent probes.
Materials and Reagents:
Procedure:
Figure 1: Molecular Mechanism of this compound in Ferroptosis Inhibition
Figure 2: Experimental Workflow for Assessing DBM Effects in Ferroptosis
Mechanistic Studies of Mitochondrial Involvement in Ferroptosis: DBM serves as a specific tool to dissect the contribution of mitochondrial complex II to ferroptosis execution, particularly in cysteine deprivation models [5] [4]. Researchers can utilize DBM to determine whether ferroptosis in their experimental system relies on mitochondrial electron transport chain activity or occurs through alternative, mitochondria-independent pathways.
Validation of Ferroptosis Pathways: When characterizing novel ferroptosis inducers or inhibitors, DBM provides a specific means to assess mitochondrial dependency. The compound is particularly valuable in distinguishing between cysteine deprivation-induced ferroptosis (DBM-sensitive) and GPX4 inhibition-induced ferroptosis (largely DBM-insensitive) [5], enabling researchers to map precise regulatory nodes within complex ferroptosis networks.
Cancer Therapy Research: Given the role of ferroptosis in tumor suppression and overcoming therapy resistance, DBM can be employed to investigate mitochondrial targeting strategies in cancer treatment [5] [6]. The compound helps identify cancer subtypes that may be vulnerable to mitochondrial inhibition in combination with standard therapies, potentially revealing new synthetic lethal interactions.
Cell Type Variability: Response to DBM may vary significantly across different cell types, necessitating careful optimization of concentration and treatment duration for each experimental system [4]. Initial dose-response experiments ranging from 1-100 µM are recommended to establish appropriate conditions.
Context-Dependent Effects: DBM primarily inhibits cysteine deprivation-induced ferroptosis but shows minimal protection against GPX4 inhibition-induced ferroptosis [5]. Researchers must consider this specificity when designing experiments and interpreting results.
Combination Treatment Strategies: For comprehensive mechanistic studies, DBM should be used alongside other mitochondrial inhibitors (e.g., antimycin A for complex III, rotenone for complex I) to provide comparative insights into electron transport chain contributions to ferroptosis [4].
Validation Requirements: Results obtained with DBM should be corroborated with genetic approaches (e.g., siRNA knockdown of complex II subunits) to confirm specificity of effect and rule off-target contributions [4].
This compound represents a specific and valuable pharmacological tool for investigating the mitochondrial aspects of ferroptosis, particularly in cysteine deprivation models. Through its inhibition of mitochondrial complex II, DBM effectively suppresses mitochondrial ROS production and VDAC1 oligomerization, key events in the ferroptosis execution pathway [4]. The detailed protocols and application notes provided herein offer researchers comprehensive guidance for incorporating DBM into their ferroptosis studies, with particular emphasis on standardized assays for viability assessment, lipid peroxidation quantification, and mitochondrial function evaluation.
The context-dependent nature of mitochondrial involvement in ferroptosis underscores the importance of tools like DBM for dissecting the complex regulatory networks governing this form of cell death [5]. As research continues to uncover the multifaceted roles of ferroptosis in disease pathogenesis and treatment, specifically in cancer therapy and neurodegenerative conditions [6], DBM will remain an essential component of the mechanistic toolkit for elucidating mitochondrial contributions to these processes.
| Property | Specification |
|---|---|
| CAS Number | 133-08-4 [1] |
| Molecular Formula | C₁₁H₂₀O₄ [1] |
| Molecular Weight | 216.27 g/mol [1] |
| Appearance | Clear, colorless liquid [1] [2] |
| Purity | ≥99% [1] [2] |
| Boiling Point | 235-240 °C [1] |
| Density | 0.983 g/cm³ [1] [3] |
| Storage | Keep in a cool, dry, well-ventilated area away from heat and ignition sources [1]. |
| Application Area | Role/Function | Key Findings/Outcomes |
|---|---|---|
| Alzheimer's Disease & Neurodegeneration | Ameliorates cognitive deficits and depression [4]. | Improved synaptic ultrastructure, reduced neuroinflammation, and enhanced performance in behavioral tests (Morris water maze, Y-maze) in mouse models [4]. |
| Anti-inflammatory Applications | Competitive inhibitor of Succinate Dehydrogenase (SDH) [3]. | Exerts anti-inflammatory effects by inhibiting ROS production [3]. |
| Broad Pharmaceutical Synthesis | Key synthetic intermediate [5] [2]. | Serves as an intermediate for antipyretic analgesics (e.g., Phenylbutazone) and peptide deformylase inhibitors to combat drug-resistant bacteria [5] [1]. |
This catalyst-free method uses ethanol, sodium, diethyl malonate, and bromobutane as raw materials, providing high yield and purity suitable for pharmaceutical applications [5] [6].
Preparation of Sodium Ethoxide
Formation of Diethyl Malonate Sodium Salt
Alkylation to this compound
Work-up and Purification
This protocol is adapted from a 2024 study investigating the effects of DBM on cognitive deficits and depression in a mouse model of Alzheimer's disease [4].
The following diagram outlines the key stages of the in vivo evaluation protocol:
This compound functions as a competitive inhibitor of the mitochondrial enzyme Succinate Dehydrogenase (SDH), which plays a key role in neuroinflammation [4] [3]. The proposed mechanism for its neuroprotective effects is illustrated below:
This compound is a versatile compound with a well-defined synthetic pathway and emerging pharmacological significance. Its dual identity as a classic synthetic building block and a modern biological tool with neuroprotective and anti-inflammatory properties makes it a valuable subject of interest for researchers in medicinal chemistry and drug development, particularly for neurodegenerative conditions like Alzheimer's disease.
Diethyl butylmalonate (DBM), with the CAS number 133-08-4, is an important organic compound with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol [1]. It is a clear, colorless liquid with a boiling point of 235-240 °C (lit.) and a density of 0.983 g/mL at 25 °C [1]. Traditionally, DBM has been a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and spices [2] [3] [4]. A significant recent breakthrough has revealed its potent anti-inflammatory and neuroprotective properties, positioning it as a promising candidate for therapeutic development, especially for conditions like Alzheimer's disease (AD) [5].
DBM can be synthesized through several alkylation routes. The following protocols detail two common methods.
This method, outlined in a Chinese patent, uses ethanol, sodium, diethyl malonate, and bromobutane as raw materials and requires no catalyst [2] [3].
Step-by-Step Protocol:
This alternative approach utilizes phase transfer catalysis to facilitate the reaction, which can be efficient for certain applications [1].
Table 1: Comparison of DBM Synthesis Methods
| Method | Catalyst | Key Advantage | Reported Yield | Purity |
|---|---|---|---|---|
| Sodium Ethoxide [2] [3] | None | Avoids catalyst cost and removal; high purity suitable for pharmaceuticals | ~76% | >99.5% |
| Phase Transfer Catalysis [1] | Aliquat 336, Crown Ether | High reaction yield; potentially milder conditions | Up to 92% | Information Missing |
Practical Notes:
A groundbreaking 2024 study has demonstrated that DBM can effectively mitigate cognitive deficits and depression in a mouse model of Alzheimer's disease [5].
1. Animal Model and Dosing:
2. Behavioral Testing (Post 4-week treatment): A battery of tests was performed to assess cognitive function and depressive-like behavior:
3. Tissue Collection and Analysis:
The study found that DBM treatment significantly improved performance in all cognitive tests and reduced immobility time in tests for depression in the 5×FAD mice [5]. Mechanistically, these benefits were linked to:
DBM is a competitive inhibitor of succinate dehydrogenase (SDH). It is hydrolyzed in vivo to malonate, which prevents succinate accumulation and oxidation in the mitochondrial electron transport chain. This inhibition reduces the production of reactive oxygen species (ROS) and the subsequent activation of pro-inflammatory pathways in immune cells like macrophages and microglia [5]. The following diagram illustrates this proposed signaling pathway.
Diagram 1: Proposed mechanism of action for DBM in attenuating neuroinflammation and improving cognitive function. DBM is hydrolyzed to malonate, which inhibits SDH. This inhibition reduces ROS production and NLRP3 inflammasome activation, leading to decreased release of pro-inflammatory cytokines. The suppression of microglial activation and neuroinflammation helps preserve synaptic structure and function, ultimately resulting in improved cognitive outcomes and reduced depressive behavior [5].
Table 2: Summary of Key Experimental Parameters and Findings from DBM Study in 5×FAD Mice [5]
| Parameter | Experimental Group | Findings / Value |
|---|---|---|
| Animal Model | 5×FAD transgenic mice | Model of Alzheimer's disease |
| DBM Dosage | 40 mg/kg | Intraperitoneal injection |
| Dosing Frequency | Two times per week | |
| Treatment Duration | 4 weeks | |
| Primary Outcomes | Behavioral Tests (MWM, Y-Maze, NOR) | Significant mitigation of cognitive deficits |
| Behavioral Tests (TST, FST) | Significant alleviation of depressive-like behavior | |
| Molecular Outcomes | Protein Level (PSD95, BDNF) | Significant improvement in deficits |
| Neuroinflammation (IL-1β, etc.) | Significant downregulation |
DBM has a flash point of 201 °F and should be stored below 30°C [1]. While the specific hazard codes are listed as "N/A" in one source, it is considered a chemical that requires careful handling [1]. Standard safety precautions include using personal protective equipment (PPE) and working in a well-ventilated hood. The safety data sheet (SDS) should always be consulted before use [1].
This compound is a compound with dual significance. It remains a versatile synthetic intermediate in organic chemistry, with well-established, high-yield synthesis protocols. Furthermore, recent research has unveiled its potential as a therapeutic agent for neurodegenerative diseases. Its efficacy in improving cognitive and depressive symptoms in an AD model, mediated through SDH inhibition and subsequent anti-inflammatory effects, highlights a promising new avenue for drug development. Further investigational new drug (IND) enabling studies are warranted to translate these findings into clinical applications.
The primary method for purifying diethyl butylmalonate is fractional distillation under reduced pressure. Analytical purity checks are typically done using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Method | Key Operational Parameters | Typical Purity / Outcome | Key Steps & Considerations |
|---|
| Fractional Distillation [1] [2] [3] | Boiling Point: 60-61°C at 0.7 mmHg (for tert-butyl variant); 110-120°C at 18-20 mmHg (for sec-butyl variant) [1] [4] | Final product as a colorless liquid; Purity: >99.5% achievable [3] | • Use a Vigreux or spinning band column for better separation. • Distill under vacuum to prevent decomposition. • Perform post-reaction washes (e.g., with sodium thiosulfate to remove iodine) [1]. | | RP-HPLC Analysis [5] | Column: Newcrom R1 (reverse-phase, low silanol activity). Mobile Phase: Acetonitrile, Water, and Phosphoric Acid (replace with Formic Acid for MS compatibility). | Used for analyzing purity, isolating impurities, and pharmacokinetic studies. [5] | • Scalable method from analysis to preparative separation. • Consult manufacturer for method suitability and potential column alternatives. |
Here are solutions to frequently encountered problems during the synthesis and purification process.
| Common Problem | Possible Causes | Recommended Solutions |
|---|
| Low Yield After Distillation | • Incomplete reaction. • Poor separation during distillation. • Product loss in washing steps. | • Confirm reaction completion (e.g., TLC) before workup. • Use an efficient fractionating column. [1] • Ensure proper pH control during acidification to prevent product loss in aqueous layer. [4] | | Discolored Final Product | • Presence of iodine from reaction byproducts. • Overheating during distillation. | • Wash organic layer with saturated sodium thiosulfate solution to remove iodine. [1] • Optimize distillation temperature and avoid overheating. | | Purity Below Specification | • Inadequate separation from starting materials (e.g., diethyl malonate) or byproducts. • Presence of difficult-to-separate isomers. | • Collect a narrower boiling point fraction during distillation to avoid forecuts and tails. [1] • Use HPLC to identify impurities and refine the distillation or chromatography method. [5] |
Here are detailed methodologies for key purification and analysis steps, adapted from the search results.
This is a general protocol following the procedure for a similar compound, diethyl tert-butylmalonate [1].
Step 1: Reaction Work-up After the alkylation reaction is complete, pour the mixture onto ice and dilute with a solvent like benzene or toluene. Separate the organic layer.
Step 2: Washing Wash the combined organic solutions with water, followed by a wash with saturated aqueous sodium thiosulfate to remove any iodine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
Step 3: Solvent Removal Concentrate the solution using a rotary evaporator to remove the volatile solvent.
Step 4: Distillation Set up a fractional distillation apparatus with a Vigreux column under reduced pressure.
The workflow for this purification process is as follows:
This protocol is based on the application note for separating this compound [5].
For a quick overview, the table below compares two primary synthesis methods for diethyl butylmalonate and its structural isomer.
| Compound | CAS Number | Key Reagent | Key Condition | Reported Yield | Key Advantage |
|---|---|---|---|---|---|
| Diethyl n-butylmalonate [1] | 133-08-4 | n-Butyl Bromide | Sodium ethoxide, 76–84°C | High yield, high purity (stated) | Catalyst-free; simple process [1] |
| Diethyl n-butylmalonate [2] | 133-08-4 | n-Butylamine | Copper(I) chloride, 75°C | 92% | High yield [2] |
| Diethyl sec-butylmalonate [3] | 83-27-2 | sec-Butyl Bromide | Sodium ethoxide, reflux for 48 hours | 83–84% | Well-established, classic procedure [3] |
This method uses diethyl malonate and n-butyl bromide, avoiding catalysts to reduce cost and simplify purification [1].
The synthesis proceeds via a two-step alkylation mechanism:
Preparation of Sodium Ethoxide
Formation of Diethyl Malonate Sodium Salt
Alkylation to this compound
Work-up and Purification [1]
Based on the general principles of malonate alkylation, here are some potential problems and solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Moisture leading to hydrolysis of alkoxide | Ensure all glassware and reagents are absolutely dry; maintain inert atmosphere [1] [3]. |
| Incomplete reaction or side reactions | Ensure adequate reaction time and temperature control; for n-butyl bromide, 0.5-1h at 76-84°C is typical [1]. | |
| Difficulty in Purification | --- | Follow the recommended work-up: wash with aqueous NaBr, use toluene to remove water, and purify by distillation [1]. |
| Forming Wrong Isomer | Using different alkyl bromide | Verify the reagent: n-butyl bromide gives diethyl n-butylmalonate (CAS 133-08-4); sec-butyl bromide gives a different isomer (CAS 83-27-2) [1] [3]. |
What is the boiling point of this compound for purification purposes? According to the NIST Chemistry WebBook, this compound (CAS 133-08-4) has a boiling point of approximately 510.7 K (237.6 °C) at atmospheric pressure [4]. It should be purified by distillation under reduced pressure.
Are there any safety considerations for this synthesis? The procedure involves handling reactive metals (sodium), flammable solvents (ethanol, toluene), and alkyl halides. Standard safety precautions for organic synthesis are required: use personal protective equipment, work in a fume hood, and be aware that sodium reacts violently with water [1] [3].
Q1: How can I avoid the problem of catalyst removal entirely in the synthesis of diethyl butylmalonate?
A1: You can circumvent the issue by using a catalyst-free synthesis method. One approach involves using sodium ethoxide, generated from sodium and ethanol, to form a sodium malonate salt, which subsequently reacts with bromobutane [1] [2].
Reaction Sequence:
Protocol: The reaction is conducted under a nitrogen atmosphere. After a 12-15 hour reaction between sodium and ethanol, diethyl malonate is added. Bromobutane is then introduced, and the mixture is kept at 76-84°C to complete the alkylation [1] [2]. This method is reported to yield a high-purity product (99.6%) that meets drug quality standards without requiring a catalyst [2].
Q2: What are the common causes of catalyst deactivation that I should be aware of?
A2: The three most common causes of catalyst deactivation are poisoning, coking, and thermal degradation/sintering [3].
| Cause | Description & Examples |
|---|---|
| Poisoning | Strong chemical adsorption of a feed impurity on active sites. Examples: Sulfur compounds (H₂S) for nickel catalysts; metals like Pb, Hg; and molecules with lone pairs (NH₃, PH₃) [3]. |
| Coking | Formation of carbonaceous deposits (coke) that physically block active sites and pores. This is a very common deactivation process [3]. |
| Thermal Degradation (Sintering) | Loss of active surface area due to high-temperature restructuring of the catalyst, making it thermodynamically unstable [3]. |
Q3: What should I do if my reaction vessel becomes contaminated with difficult-to-remove "gunk"?
A3: Tenacious residues are a common scale-up challenge. To address this:
The table below summarizes a catalyst-free method and an alternative synthesis that uses a catalyst, for your reference.
| Feature | Catalyst-Free Alkylation [1] [2] | Conjugate Addition (for tert-butyl variant) [5] |
|---|---|---|
| Core Reaction | Alkylation of diethyl malonate sodium salt with bromobutane | Conjugate addition of Grignard/Organocopper reagent to diethyl isopropylidenemalonate |
| Catalyst | Not required | Copper(I) chloride or lithium dimethylcuprate |
| Key Reagents | Sodium, Ethanol, Diethyl malonate, Bromobutane | Diethyl malonate, Acetone, Methyl iodide, Magnesium, Copper(I) salt |
| Workup Needs | Filtration of salts (e.g., NaBr), followed by rectification | Aqueous workup (dilute acid), sodium thiosulfate wash, distillation |
| Reported Yield | ~76% | 87-94% |
For the catalyst-free method, you can follow this general workflow. The key is maintaining an inert atmosphere and controlling the temperature during the exothermic alkylation step.
The table below summarizes the key physical properties and storage conditions for Diethyl Butylmalonate:
| Property | Specification | Source / Context |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 133-08-4 | [2] [1] |
| Physical State | Clear, colorless liquid | [2] [1] |
| Boiling Point | 235-240 °C | [2] [1] |
| Density | 0.983 g/mL at 25 °C | [2] [1] |
| Refractive Index | n20/D 1.420 - 1.422 | [2] [1] |
| Flash Point | 201 °F (approx. 94 °C) | [2] [1] |
| Recommended Storage | Store below +30°C | [2] [1] |
This compound is typically synthesized via the alkylation of diethyl malonate. The following methods are reported in the literature.
This method is efficient and can be performed under milder conditions.
This is a more traditional approach.
This synthesis process can be visualized as a straightforward workflow:
Q1: What are the critical parameters for the safe storage of this compound? The primary considerations are temperature and container integrity. The compound should be stored in a tightly sealed container below 30°C in a cool, well-ventilated place. Given its flash point of about 94°C, it is combustible and should be kept away from heat and ignition sources [2] [1].
Q2: How can I improve the yield of the monoalkylation reaction? Using a Phase-Transfer Catalyst (PTC) is highly effective. Research indicates that catalysts like tetrabutylammonium bromide or certain ionic liquids can significantly increase yields in the alkylation of diethyl malonate with butyl halides by facilitating the reaction between reagents in different phases [3].
Q3: What is a common impurity and how can it be addressed? A common issue is the formation of the dialkylated byproduct. This occurs when a second molecule of alkyl halide reacts with the monoalkylated ester. To minimize this:
The available search results provide a solid foundation for handling and synthesizing this compound. However, for a complete technical support center, the following information would be needed:
The following table summarizes a reverse-phase HPLC method suitable for analyzing this compound, which can be scaled for preparative isolation of impurities and is also suitable for pharmacokinetic studies [1].
| Parameter | Specification / Condition |
|---|---|
| Application | Analysis (and preparative isolation) of this compound |
| Column | Newcrom R1 (low silanol activity reverse-phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| MS-Compatibility | Replace Phosphoric Acid with Formic Acid |
| Particle Size | 3 µm particles available for fast UHPLC applications |
| Remarks | Method is scalable. Contact supplier for potential column alternatives. |
Here are solutions to frequent challenges encountered during HPLC method development and operation.
| Issue | Potential Causes | Solutions & Recommendations |
|---|---|---|
| Short Column Lifetime [2] | Contaminant buildup on column top; column bed collapse; use outside pH range. | Use in-line filter or guard column; improve sample cleanup; follow manufacturer's pH/storage guidelines. |
| Variable Retention Times [2] | Inconsistent mobile phase composition; pump fluctuations; improper degassing; poor pH control for ionizable analytes. | Prepare mobile phase gravimetrically; verify pump performance; use consistent degassing (He sparging/vacuum+sonication); calibrate pH meter accurately. |
| Peak Tailing & Low Plate Count [2] | Strongly adsorbed sample contaminants; column degradation. | Improve sample preparation/cleanup; use a guard column; avoid column "washing" which can accelerate aging. |
| Ghost Peaks [2] | Contaminants leaching from instrumentation or mobile phase. | Use a high-quality guard column; ensure mobile phase purity and system cleanliness. |
Proper sample preparation is critical for column longevity and data accuracy [2].
The diagram below outlines the logical workflow for conducting a purity analysis, integrating method setup, sample preparation, and systematic troubleshooting.
The following table summarizes key physical characteristics and solubility data for DBM, which are fundamental for planning experiments [1]:
| Property | Value / Description |
|---|---|
| Molecular Weight | 216.27 g/mol |
| Chemical Formula | C11H20O4 |
| CAS Number | 133-08-4 |
| Appearance | Colorless to light yellow liquid |
| Density | 0.983 g/cm³ |
| Solubility in DMSO | 100 mg/mL (462.38 mM) |
| Solubility in Water | 1 mg/mL (4.62 mM) |
Q1: What is the best way to prepare a stock solution of DBM in DMSO? For in vitro studies, DMSO is the recommended solvent. You can prepare a 100 mg/mL stock solution by dissolving the compound in DMSO. This solution is stable for about one month when stored at -20°C. To avoid repeated freeze-thaw cycles, it's advisable to prepare small aliquots [1].
Q2: How can I prepare a solution for animal studies? For in vivo administration, such as intraperitoneal injection, DBM is typically first dissolved in DMSO and then further diluted with a saline solution or corn oil. Below is a standard protocol used in recent research [2]:
Q3: My DBM solution has become cloudy or has precipitated. What should I do? Cloudiness or precipitation often indicates that the compound has exceeded its solubility limits or the solution has become unstable.
Q4: What is the primary biological target of DBM? DBM is a known competitive inhibitor of succinate dehydrogenase (SDH). It is metabolized to malonate, which prevents the accumulation and oxidation of succinate in the Krebs cycle. This action leads to reduced production of reactive oxygen species (ROS), thereby exerting anti-inflammatory and neuroprotective effects [2] [1].
The diagram below outlines a logical workflow for diagnosing and resolving common problems when working with DBM.
This is an example of how DBM has been used in recent preclinical research, demonstrating the application of the solutions above [2].
This compound is typically synthesized by alkylating diethyl malonate with a butyl halide. The table below summarizes the key methods and their experimental highlights:
| Method & Alkylating Agent | Key Reagents & Conditions | Reported Yield | Key Characteristics |
|---|---|---|---|
| n-Butyl Bromide [1] [2] | Sodium ethoxide (from Na + EtOH), Diethyl malonate, Bromobutane [2] | ~76% [2] | Catalyst-free; performed under nitrogen atmosphere; purity up to 99.6% [2]. |
| sec-Butyl Bromide [3] | Sodium ethoxide, Diethyl malonate, 48-hour reflux in ethanol [3] | 83-84% [3] | Produces Diethyl sec-butylmalonate, an intermediate for dl-isoleucine [3]. |
This method emphasizes a catalyst-free approach to reduce production costs while maintaining high yield and purity [2].
Step 1: Preparation of Sodium Ethoxide
Step 2: Formation of Diethyl Malonate Sodium Salt
Step 3: Alkylation with n-Bromobutane
This classic procedure from Organic Syntheses is part of a multi-step synthesis of dl-isoleucine [3].
Q: What are the critical safety considerations for these syntheses?
Q: The yield of my alkylation reaction is low. What could be the cause?
Q: Are there more modern or alternative catalytic approaches?
The following diagram illustrates the general decision-making and experimental workflow for the alkylation-based synthesis of this compound, incorporating the alternative catalytic route:
The information from the search provides strong foundational methods, particularly for the n-butyl and sec-butyl derivatives. The suggestion to explore copper-catalyzed conjugate addition for the tert-butyl isomer is a valuable alternative for your technical guides.
The table below summarizes the typical byproducts and impurities you may encounter during the synthesis of diethyl butylmalonate and the recommended methods for their removal.
| Byproduct/Impurity | Origin | Recommended Removal Method |
|---|---|---|
| Iodine (I₂) | Oxidation of hydroiodic acid from Grignard reagent during aqueous workup [1] | Wash organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) [1]. |
| Unreacted Diethyl Malonate | Alkylation step where starting material remains [2] | Fractional distillation under reduced pressure to separate lower-boiling starting material from the product [1] [2]. |
| Inorganic Salts (e.g., NaBr) | Aqueous quench of the alkoxide intermediate in alkylation reactions [2] | Water washing and phase separation; further removed during subsequent distillation [2]. |
| Excess Solvents (e.g., EtOH, Toluene) | Used as reaction medium or for extraction [2] | Rotary evaporation and final distillation of the product [1] [2]. |
Q: How do I remove a brownish color (likely iodine) from my crude product mixture? A: After the aqueous workup, wash your organic layer with a saturated solution of sodium thiosulfate [1]. This reduces iodine (I₂) to colorless iodide ions (I⁻), which will partition into the aqueous phase. A follow-up wash with water will help remove any remaining salts.
Q: What is the best way to separate my desired this compound from unreacted diethyl malonate? A: The most effective method is fractional distillation under reduced pressure. Due to the higher molecular weight of the alkylated product, it will have a higher boiling point than the starting diethyl malonate. You should first remove the lower-boiling fraction, which contains the unreacted starting material, before collecting your pure product [1] [2].
Q: After the reaction, my product mixture is difficult to purify due to an emulsion or persistent water. What can I do? A: One reported procedure involves a series of washes after the reaction is complete [2]:
Here are detailed methodologies cited from literature for key purification steps.
1. Washing with Sodium Thiosulfate to Remove Iodine [1] > * Context: This step is performed during the workup of a Grignard addition reaction to produce diethyl tert-butylmalonate. > * Procedure: After the reaction mixture is hydrolyzed with dilute sulfuric acid and the ether layer is separated, the combined ether solutions are washed with 100 mL of saturated aqueous sodium thiosulfate. > * Purpose: This ensures the absence of iodine impurity in the final product, which can cause discoloration.
2. Purification via Fractional Distillation [1] [2] > * Context: This is a standard final step in the synthesis to isolate the pure malonate ester. > * Procedure: The residual liquid after solvent evaporation is distilled through a short Vigreux column or a spinning band column under reduced pressure. > * Example: Diethyl tert-butylmalonate is collected as a colorless liquid boiling at 60–61°C (0.7 mm Hg) [1]. Another method for a similar compound simply specifies distilling the fraction boiling at 110–120°C (18–20 mm Hg) [3].
The diagram below outlines the general workflow for the synthesis and purification of this compound, integrating the key troubleshooting steps.
The following table summarizes the essential identifying information and physical properties of Diethyl Butylmalonate (CAS 133-08-4) for laboratory handling and experiment design [1].
| Property | Value / Description |
|---|---|
| CAS Number | 133-08-4 |
| Molecular Formula | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol |
| Boiling Point | 235-240 °C (lit.) |
| Density | 0.983 g/mL at 25 °C (lit.) |
| Flash Point | 201 °F (approx. 94 °C) |
| Melting Point | 238 °C |
| Appearance | Colorless to almost colorless clear liquid |
| Refractive Index | n²₀/D 1.424 (lit.) |
| Water Solubility | 330 mg/L at 20°C |
| Storage | Sealed in dry, at room temperature |
This compound is primarily synthesized via a two-step alkylation process. The workflow below outlines the general procedure:
Here is a detailed methodology based on a patent, which avoids the use of a catalyst and is reported to yield high-purity product suitable for pharmaceutical applications [2]:
Generation of Sodium Ethoxide
Formation of Diethyl Malonate Sodium Salt
Alkylation to Form this compound
Work-up and Purification
This section addresses common practical questions based on its chemical properties [1].
| Question | Answer & Guidance |
|---|---|
| What are the key storage conditions? | Store in a sealed container in a dry environment at room temperature. Protect from moisture to prevent hydrolysis of the ester groups. |
| Is it flammable? | It has a flash point of 94 °C, classifying it as combustible. Use away from open flames and ignition sources. |
| What is its solubility in common solvents? | It is miscible with organic solvents like DMSO. Its solubility in water is very low (330 mg/L), making it suitable for aqueous-organic separations. |
This compound is a valuable building block in organic synthesis, primarily used as an intermediate in the pharmaceutical industry. A key application is its use as a precursor in the synthesis of Phenylbutazone, an antipyretic and analgesic drug [2]. It is also cited as a reagent in the synthesis of peptide deformylase inhibitors, which are investigated for their activity against drug-resistant bacteria [1].
The current search results have limitations for creating a full solvent selection guide:
The table below summarizes the basic chemical information for both compounds.
| Property | Diethyl Butylmalonate (DBM) | Dimethyl Succinate |
|---|---|---|
| Chemical Formula | C₁₁H₂₀O₄ [1] | C₆H₁₀O₄ [2] |
| Molecular Weight | 216.2741 g/mol [1] | 146.1412 g/mol [2] |
| CAS Registry Number | 133-08-4 [1] | 106-65-0 [2] |
| Chemical Structure | Diethyl ester of butylmalonic acid [1] | Dimethyl ester of succinic acid [2] |
| IUPAC Name | Propanedioic acid, butyl-, diethyl ester [1] | 1,4-dimethyl butanedioate [2] |
| Boiling Point | 510.7 K (approx. 237.5 °C) [1] | 195-197 °C [2] |
The research focus and biological activities of these two compounds differ significantly.
| Aspect | This compound (DBM) | Dimethyl Succinate |
|---|---|---|
| Primary Research Role | Therapeutic candidate for neurodegenerative diseases [3] | Chemical intermediate, metabolite, flavor/fragrance agent [2] [4] |
| Key Biological Activity | Inhibits succinate dehydrogenase (SDH); anti-inflammatory, neuroprotective [3] | Information limited in provided search results; role in metabolic studies implied [5] |
| Relevant Disease Models | Alzheimer's disease (5×FAD transgenic mice) [3] | Not specified in provided search results |
| Mechanistic Insight | Attenuates neuroinflammation, improves synaptic ultrastructure, increases PSD95/BDNF protein levels [3] | Information limited in provided search results |
Here is a summary of the experimental methodologies from recent DBM research, which you can adapt for laboratory use.
This methodology is used to evaluate the therapeutic potential of compounds like DBM in neurodegenerative models [3].
The following diagram illustrates the proposed anti-inflammatory and neuroprotective mechanism of this compound (DBM) in the brain, based on current research.
DBM's Proposed Mechanism of Action [3]: Diagram shows DBM hydrolyzes to an active metabolite that inhibits Succinate Dehydrogenase (SDH), reducing reactive oxygen species (ROS) and neuroinflammation, ultimately leading to neuroprotection.
The table below summarizes a direct, side-by-side comparison of Diethyl butylmalonate and a closely related SDH inhibitor, Dimethyl malonate (DMM), based on the gathered experimental data.
| Feature | This compound (DBM) | Dimethyl Malonate (DMM) |
|---|---|---|
| Chemical Structure | C₁₁H₂₀O₄ [1] | C₅H₈O₄ [2] |
| Molecular Weight | 216.27 g/mol [1] | 132.11 g/mol [2] |
| CAS Number | 133-08-4 [1] [3] | 108-59-8 [2] |
| Mechanism of Action | Competitive inhibitor of SDH; hydrolyzes to malonate [4] [5] | Competitive inhibitor of SDH; hydrolyzes to malonate [6] [2] |
| Key Biological Effects | Anti-inflammatory, neuroprotective, attenuates cognitive deficits & depression, inhibits ROS production [1] [4] [5] | Neuroprotective, reduces neuronal apoptosis, inhibits ROS production [6] [2] |
| In Vivo Model (Animal) | 5×FAD transgenic mice (Alzheimer's model) [4] [5] | Sprague-Dawley rats (Cardiac Arrest model) [6] [2] |
| In Vivo Dosage & Route | 40 mg/kg; intraperitoneal injection; twice weekly for 4 weeks [4] [5] | 6 mg/kg/min; intravenous infusion; during and after resuscitation (51 min total) [6] [2] |
| Key In Vivo Outcomes | Improved cognitive function, alleviated depression, enhanced synaptic ultrastructure, reduced neuroinflammation [4] [5] | Improved return of spontaneous circulation (ROSC), better neurological performance, reduced neuronal apoptosis [6] [2] |
| Blood-Brain Barrier (BBB) | Crosses the BBB (effects demonstrated in brain) [4] [5] | Explicitly reported to cross the BBB [2] |
Here are the detailed methodologies from pivotal studies involving DBM and DMM.
This protocol is based on the research from Frontiers in Neuroscience (2024) [4] [5].
This protocol is derived from a study published in Neuroscience (2018) [6].
The following diagram illustrates the shared and distinct mechanisms and research applications of DBM and DMM.
The diagram above shows the core mechanism shared by malonate-based SDH inhibitors like DBM and DMM. However, the biological outcome depends heavily on the disease context:
The core requirement for validating a structure via NMR is to confirm that the experimental spectrum matches the expected chemical shifts and splitting patterns for all protons in the molecule. The table below summarizes the key reported data for diethyl butylmalonate and one of its structural isomers.
| Compound Name (CAS RN) | Characteristic (^1)H NMR Peaks (δ, CDCl₃) & Molecular Weight | Key Structural Features |
|---|
| This compound (133-08-4) [1] [2] | • 1.22 (t, J=7 Hz, 6H) • 4.05 (q, J=7 Hz, 4H) • 3.03 (s, 1H) • 1.08 (s, 9H) MW: 216.27 g/mol | • tert-butyl group: Singlet at ~1.08 ppm. • Malonate CH₂: Singlet at ~3.03 ppm. • Ethyl group: Triplet/quartet at ~1.22/4.05 ppm. | | Diethyl sec-butylmalonate (83-27-2) [3] | Information limited to molecular structure and formula. MW: 216.27 g/mol | • sec-butyl group: Indicates a different substitution pattern on the central carbon chain. |
It is crucial to note that the data available for This compound (133-08-4) describes the tert-butyl isomer [1] [4]. The search results did not contain the experimental (^1)H NMR spectrum for the n-butyl isomer, which is often the default when the prefix "n-" is omitted. The data for Diethyl sec-butylmalonate is also limited to its molecular information [3]. This lack of comprehensive, directly comparable spectral data for different isomers currently prevents a full quantitative comparison.
For reliable NMR validation, you should compare your experimental spectrum against a known standard under controlled conditions. The following workflow outlines the general procedure, based on methodologies found in the search results.
Methodology Details:
Diethyl butylmalonate can refer to different structural isomers. The table below summarizes key identifying information for two common isomers from the National Institute of Standards and Technology (NIST) database.
| Property | Diethyl n-butylmalonate | Diethyl tert-butylmalonate |
|---|---|---|
| CAS Registry Number | 133-08-4 [1] | 759-24-0 [2] |
| Molecular Formula | C11H20O4 [1] | C11H20O4 [2] |
| Molecular Weight | 216.2741 g/mol [1] | 216.2741 g/mol [2] |
| IUPAC Name | Diethyl 2-butylmalonate [1] | Diethyl (1,1-dimethylethyl)malonate [2] |
| Standard InChIKey | RPNFNBGRHCUORR-UHFFFAOYSA-N [1] | RJNICNBRGVKNSR-UHFFFAOYSA-N [2] |
| Mass Spectrum | Available via NIST subscription [1] | Available via NIST subscription [2] |
The electron ionization mass spectra for both isomers are available through the NIST subscription service [2] [1]. Since they share the same molecular formula, the primary role of mass spectrometry is to distinguish between them based on their unique fragmentation patterns.
For a complete analysis, mass spectrometry is often coupled with separation techniques like HPLC. Here are the core methodologies based on the available literature.
A reverse-phase HPLC method can be used to separate and analyze this compound, which is a critical step before mass spectrometry, especially for complex mixtures.
The following diagram outlines the workflow for analyzing this compound using liquid chromatography and mass spectrometry:
While not a direct protocol for analysis, the synthetic procedure can inform quality control. Diethyl tert-butylmalonate can be prepared via a conjugate addition reaction. The purity of the final product is typically confirmed through the following physical properties, which can serve as a reference for analysts:
To perform a comprehensive product comparison, you may need to consult more specialized sources.
The following table summarizes the core chemical identifiers and available purity specifications from commercial suppliers.
| Property | Details |
|---|---|
| CAS Registry Number | 133-08-4 [1] [2] [3] |
| Molecular Formula | C₁₁H₂₀O₄ [1] [2] [3] |
| Molecular Weight | 216.27-216.28 g/mol [1] [2] [3] |
| IUPAC Name | 1,3-diethyl 2-butylpropanedioate [1] |
| Physical Form | Colorless to light yellow liquid [1] [4] [5] |
| Density | 0.983 g/mL at 25°C [4] [5] |
| Boiling Point | 235-240 °C [1] [5] |
| Reported Purity | ≥99.0% (GC) [1] [5] |
A Chinese patent for a preparation method states that the resulting DBM had a high purity of 99.57% to 99.69% and "conforms to the drug quality standard" [6]. This indicates that DBM meeting this purity threshold is considered suitable for pharmaceutical synthesis.
Diethyl Butylmalonate is primarily recognized in research as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme in the Krebs cycle [4]. This activity underpins its investigated biological effects.
The table below outlines key findings from recent preclinical research:
| Research Context | Reported Biological Activity / Finding |
|---|---|
| Neuroinflammation & Alzheimer's Disease (AD) | Ameliorated cognitive deficits and depression-like behaviors in a 5×FAD transgenic mouse model of AD [7]. |
| Mechanism in AD Models | Attenuated synaptic impairment, improved levels of PSD95 and BDNF proteins, decreased microglia accumulation, and downregulated neuroinflammation in the hippocampus and amygdala [7]. |
| General Anti-inflammatory Effect | Exerts anti-inflammatory effects by inhibiting ROS production, linked to its role as an SDH inhibitor [7] [4]. |
| Toxicological Data | Shows toxicity to T. pyriformis, with a log(IGC₅₀⁻¹) of 0.557 [4]. |
For your reference, here is a detailed in vivo experimental protocol from a published study investigating DBM's effects on Alzheimer's disease models [7].
The following diagram illustrates the reported mechanism of action for this compound as an SDH inhibitor, based on the cited research [7] [4]:
| Bioactivity Aspect | Experimental Model & Dosage | Key Findings & Quantitative Data |
|---|
| Cognitive Improvement | 5×FAD mouse model of Alzheimer's disease; 40 mg/kg, i.p., twice weekly for 4 weeks [1]. | Mitigated cognitive deficits in multiple tests:
The following methodology details are adapted from the 2024 study by Frontiers in Neuroscience [1], which forms the basis for the bioactivity data in the table above.
DBM's primary bioactivity is attributed to its role as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial Krebs cycle and electron transport chain. The diagram below illustrates how this mechanism leads to its observed anti-inflammatory and neuroprotective effects.
(cited from the underlying mechanism studies [1] [2])
The table below summarizes the key identifying information and a basic physical property for Diethyl Butylmalonate [1] [2].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 133-08-4 [1] [2] |
| Molecular Formula | C₁₁H₂₀O₄ [1] |
| Molecular Weight | 216.27 g/mol [1] |
| Boiling Point | 235-240 °C [2] |
| Density | 0.98 g/cm³ [2] |
| Refractive Index (nD20) | 1.421 - 1.423 [2] |
| InChIKey | RPNFNBGRHCUORR-UHFFFAOYSA-N [1] [2] |
Regarding spectroscopic data, only a 1H NMR spectrum is listed as available online, but the specific spectral data (chemical shifts, multiplicity, integration) are not detailed in the search results [1].
A recent 2024 study investigated the effects of DBM on cognitive deficits and depression in a mouse model of Alzheimer's disease (5×FAD mice) [3]. The proposed mechanism of action involves the inhibition of Succinate Dehydrogenase (SDH), which reduces neuroinflammation [3] [4]. The following diagram illustrates this pathway.
Diagram 1: Proposed anti-inflammatory mechanism of DBM via SDH inhibition.
Experimental Protocol from the Study [3]:
Key Findings: The study concluded that DBM effectively mitigated cognitive deficits and depression in the 5×FAD mice. This was associated with improved synaptic ultrastructure, increased levels of PSD95 and BDNF, and reduced neuroinflammation [3].
While not a direct performance comparison, the methods to synthesize DBM are relevant for researchers. The following diagram outlines two common synthetic routes.
Diagram 2: Two synthetic routes to this compound.
Detailed Alkylation Protocol (from a patent) [5]:
An alternative synthesis of a related compound, Diethyl sec-butylmalonate, is documented in Organic Syntheses using a similar alkylation procedure with sec-butyl bromide and a 48-hour reflux in ethanol [6].
The information available from the search is a starting point. For a rigorous spectroscopic validation, I suggest you:
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